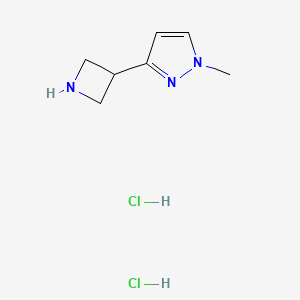
5-(propan-2-ylidene)-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(propan-2-ylidene)-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C17H18F3N3OS and its molecular weight is 369.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifungal and Antimicrobial Applications
A significant body of research has been dedicated to exploring the antifungal and antimicrobial potential of compounds structurally related to the queried chemical. These studies reveal a focused interest in leveraging the compound's chemistry to combat various pathogenic microorganisms and fungi, indicating its potential utility in developing new therapeutic agents:
Antifungal Activity
Research highlights the design, synthesis, and evaluation of azole derivatives, including compounds with structural similarities to the queried chemical, for their efficacy against a range of human pathogenic fungi. Such compounds have shown broad-spectrum antifungal activity, underscoring their potential as foundational structures for new antifungal therapies (Chai et al., 2011).
Antimicrobial Properties
Studies have also investigated the antimicrobial activities of azole derivatives, revealing that these compounds can exhibit significant activity against various microorganisms. This line of research supports the potential of utilizing such chemical structures in the development of antimicrobial agents (Başoğlu et al., 2013).
Molecular Structure and Design Investigations
Further research has been conducted on the molecular design and structure-function relationships of related compounds, providing insights into how modifications in their chemical structure can impact their biological activity. This area of study is crucial for the rational design of more effective and targeted therapeutic agents:
Molecular Docking and Design
The design and synthesis of novel compounds based on the queried chemical's structure have been guided by molecular docking studies. These investigations help in understanding how these compounds interact at the molecular level with biological targets, which is essential for optimizing their efficacy and specificity (Rajkumar et al., 2014).
Biological Evaluation and Activity
Synthesis and biological evaluation of derivatives have shown that structural modifications can lead to compounds with notable antimicrobial and antifungal properties. Such research underscores the importance of chemical structure in determining the biological activity of these compounds, paving the way for the development of new drugs with improved therapeutic profiles (Patel et al., 2012).
properties
IUPAC Name |
5-propan-2-ylidene-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3OS/c1-11(2)14-15(24)21-16(25-14)23-8-6-22(7-9-23)13-5-3-4-12(10-13)17(18,19)20/h3-5,10H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZGSQNIXINEES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)N=C(S1)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-Oxo-1,4-benzoxazin-4-yl)ethyl]prop-2-enamide](/img/structure/B2611405.png)
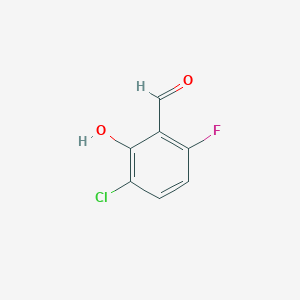
![N-(6-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2611407.png)
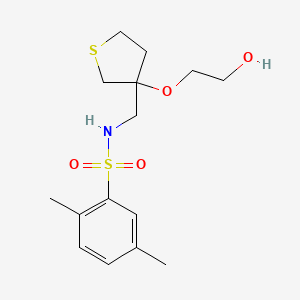

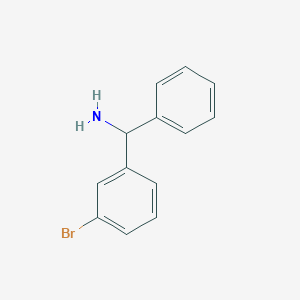
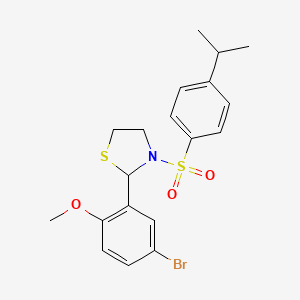

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2611415.png)
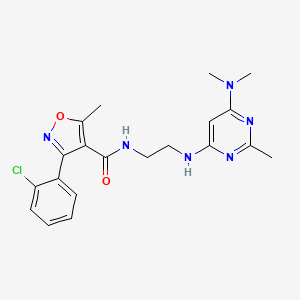
![N-(4-methylthiazol-2-yl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2611420.png)
![2-((3-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2611421.png)
![Cyclobutanecarboxamide, 1-amino-N-[6-cyano-5-(trifluoromethyl)-3-pyridinyl]-](/img/structure/B2611424.png)
